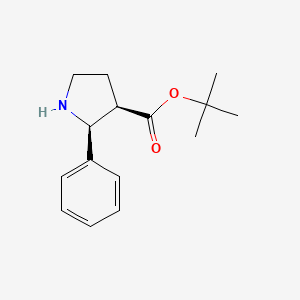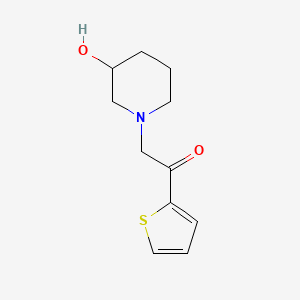![molecular formula C13H20N4 B2990783 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine CAS No. 1232792-22-1](/img/structure/B2990783.png)
1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of Dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants . It’s also related to 1-[3-(Dimethylamino)propyl]-3-ethylurea, which is used in the preparation of cabergoline, a dopamine receptor used to treat Parkinson’s syndrome .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
This compound has been synthesized and evaluated for its in vitro antitumor activity . Derivatives of this compound have shown potent activity against various human cancer cell lines, including breast cancer, lung adenocarcinoma, promyelocytic leukemia, and others. They have also demonstrated higher selectivity on vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF)-stimulated human umbilical vein endothelial cells (HUVECs) than on unstimulated HUVECs .
Pharmacological Research
In pharmacological research, derivatives of 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine have been identified as nonpeptidic agonists for the urotensin-II receptor. These compounds are potential pharmacological tools and could serve as leads for drug development due to their high selectivity and efficacy in receptor activation.
Polymer Chemistry
The hydrolytic stability of related compounds, such as poly(2-(dimethylamino)ethyl methacrylate), has been studied. These studies are crucial for understanding the stability of materials under different pH conditions, which is essential for applications in materials science and polymer chemistry .
Enzymatic Function Studies
This compound has been used to study the modification of enzymes, such as the H±translocating adenosinetriphosphatase complex in bacteria. It has been shown to inhibit ATPase activity and affect proton translocation, providing insights into enzymatic functions and potential targets for antibiotics or other drugs.
Receptor Dimerization Studies
1-Ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDAC), a derivative, has been utilized to study the dimerization of receptors in living cells, such as the epidermal growth factor receptor. This application is significant for understanding cell signaling and receptor interactions .
Medical Research Bioconjugation
The compound is used in bioconjugation reactions in medical research, particularly for preparing peptide variants and small proteins. These reactions are more efficient at high concentrations of amine nucleophile, and systematic investigations have identified conditions that affect product formation.
Impact on Circular Dichroism Studies
In circular dichroism studies, which observe secondary structural changes in molecules, derivatives of this compound can interfere with spectropolarimetric measurements. This interference can lead to false indications of structural changes, especially in the α-helical character of peptides.
Preparation of Pharmaceuticals
It is used in the preparation of cabergoline, a dopamine receptor agonist used to treat Parkinson’s syndrome. This highlights its role in the synthesis of pharmaceuticals and its importance in medicinal chemistry .
Wirkmechanismus
Target of Action
It is often used in peptide synthesis , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
It is known to be used as a crosslinking agent and reactant for amide bond forming (amidation) crosslinking reactions . This suggests that it may interact with its targets by forming covalent bonds, thereby modifying the structure and function of the target molecules.
Biochemical Pathways
Given its role in peptide synthesis , it may be involved in the modification of proteins and peptides, potentially affecting various biochemical pathways depending on the specific targets it interacts with.
Result of Action
Given its role in peptide synthesis , it may influence the structure and function of proteins and peptides, potentially leading to various cellular effects depending on the specific targets it interacts with.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It is known that the compound is stored at 2-8°C , suggesting that temperature could be a factor influencing its stability.
Eigenschaften
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-15-12-9-11(14)5-6-13(12)17(10)8-4-7-16(2)3/h5-6,9H,4,7-8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBZCDIJZUGQNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2990704.png)
![Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2990705.png)
![3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2990706.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)
![Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2990709.png)

![(E)-2-cyano-3-(4-ethoxyanilino)-N-(2-methylphenyl)-3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylprop-2-enamide](/img/structure/B2990713.png)
![(2-methoxyphenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2990714.png)



![N,N-diethyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2990723.png)